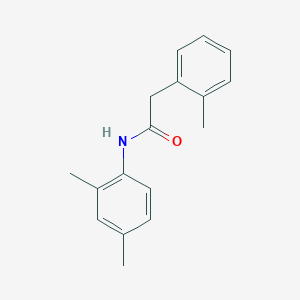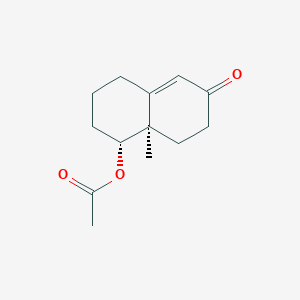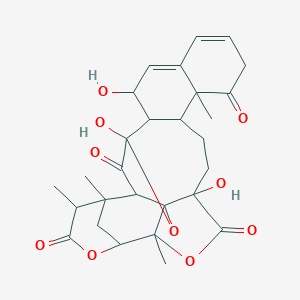
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamides. It is used extensively in scientific research due to its unique properties and mechanisms of action.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by DPA results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
DPA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, DPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its high purity and stability. Additionally, DPA is relatively inexpensive and readily available, making it a popular choice for scientific research. However, one limitation of using DPA is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the use of DPA in scientific research. One area of interest is its potential use in the treatment of cancer. DPA has been found to have anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, DPA may have potential in the treatment of other diseases, such as autoimmune disorders and chronic pain. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Conclusion:
In conclusion, DPA is a unique chemical compound that has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic effects. It has potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. While DPA has advantages in lab experiments, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
合成法
The synthesis of DPA involves the reaction of 2,4-dimethylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DPA. This method is efficient and yields high-quality DPA suitable for scientific research.
科学的研究の応用
DPA has been widely used in scientific research due to its unique properties and mechanisms of action. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, DPA has been found to have potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
特性
製品名 |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-8-9-16(14(3)10-12)18-17(19)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,18,19) |
InChIキー |
AHRHCDLSORAEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


